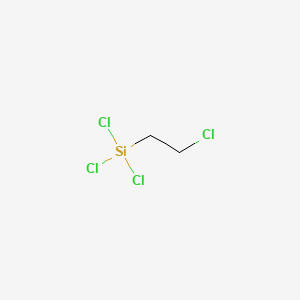

2-CHLOROETHYLTRICHLOROSILANE

Description

Industrial Production Strategies: The Direct Process and its Variants

The "Direct Process" is a cornerstone of industrial organosilane production. While primarily known for producing methylchlorosilanes, its principles can be adapted for other organochlorosilanes. The direct synthesis involves the reaction of elemental silicon with an alkyl or aryl halide in the presence of a copper catalyst at elevated temperatures. dtic.mil In the context of 2-chloroethyltrichlorosilane, this would conceptually involve the reaction of silicon with 1,2-dichloroethane. However, the direct reaction of vinyl chloride with a hydrogen silane (B1218182), such as trichlorosilane (B8805176), is a more common industrial route. google.com This process is typically conducted under pressure and in the presence of a platinum or palladium catalyst. google.com

A notable variant of this process involves reacting vinyl chloride with trichlorosilane at pressures of at least 5 bars, with a preferred range of 8 to 25 bars. google.com The reaction is catalyzed by platinum or palladium, which can be in metallic form or as compounds like hexachloroplatinic acid (H₂PtCl₆). google.com To enhance efficiency, the catalyst is often supported on materials like activated charcoal or alumina. google.com A key challenge in this industrial process is the potential for side reactions, such as the dimerization and trimerization of the olefin, leading to byproducts like butyl- and hexyltrichlorosilane. google.com

The direct process for producing trichlorosilane itself, a key precursor, involves reacting metallurgical grade silicon with hydrogen chloride gas at high temperatures. google.compensoft.net This process, along with the subsequent hydrosilylation, is energy-intensive. pensoft.net

Laboratory-Scale Synthesis Approaches

In a laboratory setting, the synthesis of this compound can be achieved through more controlled and varied methods, offering greater flexibility and the ability to produce smaller, high-purity batches.

One common laboratory approach involves the reaction of a suitable chlorosilane with a chloro-functionalized Grignard reagent. For instance, (chloroalkyl)trichlorosilanes can be synthesized via a Grignard reaction. ineosopen.org This method provides a versatile route to a range of chloroalkyl-substituted silanes.

Another method involves the chlorination of organosilanes. Hydridosilanes can be reacted with hydrogen chloride in the presence of an ether compound to produce chlorosilanes. google.com This method can be controlled to yield mono- and dichlorinated silanes. google.com

The hydrolysis of β-chloroethyltrichlorosilane in a laboratory setting can be performed by adding it dropwise to deionized water at low temperatures (0-5°C). gelest.com This process yields β-chloroethylsilsesquioxane prepolymers. gelest.com

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental and widely used reaction in both industrial and laboratory-scale synthesis of organosilanes. pageplace.delibretexts.org For this compound, the key reaction is the hydrosilylation of vinyl chloride with trichlorosilane.

This reaction is typically catalyzed by transition metals, most commonly platinum compounds like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. acs.orgmdpi.com The general mechanism for metal-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism or a modified version of it. libretexts.orgmdpi.com This involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the alkene. libretexts.org

The reactivity in hydrosilylation is influenced by several factors, including the nature of the substrate, the silane, and the catalyst. libretexts.org For instance, terminal alkenes like vinyl chloride are generally more reactive than internal alkenes. libretexts.org The choice of catalyst is also crucial for selectivity. While platinum catalysts are widely used, they can sometimes lead to side reactions. nih.gov Research has shown that rhodium-based catalysts can offer higher selectivity in the hydrosilylation of allyl chloride with trichlorosilane, a reaction analogous to the synthesis of related chloropropylsilanes. nih.gov

The reaction of trichlorosilane with vinyl chloride can surprisingly lead to ethyltrichlorosilane (B93397) under certain pressure conditions, rather than the expected addition products 1-chloroethyltrichlorosilane (B1582346) or this compound. google.com This highlights the importance of precise reaction control to obtain the desired product.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Industrial Hydrosilylation | Vinyl Chloride, Trichlorosilane | Platinum or Palladium catalyst, 5-25 bar pressure google.com | High-volume production, potential for byproducts. google.com |

| Laboratory Grignard Reaction | Chlorosilane, Chloro-functionalized Grignard reagent | Ether solvent | Versatile for various chloroalkylsilanes. ineosopen.org |

| Laboratory Hydrosilylation | Vinyl Chloride, Trichlorosilane | Speier's or Karstedt's catalyst (Platinum-based) acs.orgmdpi.com | Controlled synthesis, high yields. mdpi.com |

| Laboratory Chlorination | Hydridosilane, Hydrogen Chloride | Ether compound | Controlled formation of mono- and dichlorosilanes. google.com |

Green Chemistry Principles in Organosilane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rroij.comnih.gov These principles are increasingly being applied to organosilane synthesis.

A key focus in green organosilane synthesis is the development of more sustainable catalysts. While platinum catalysts are effective, they are also expensive and derived from a precious metal. Research is ongoing to develop catalysts based on more earth-abundant and less toxic metals like iron, cobalt, and nickel. acs.org Cobalt-based catalysts, for example, have shown promise in the hydrosilylation of alkenes. acs.org

Another green approach is the use of photocatalysts. Researchers have utilized eosin (B541160) Y, a low-cost dye, as a photocatalyst to selectively functionalize hydrosilanes. nus.edu.sg This method, combined with microflow reactors, allows for highly selective and scalable synthesis. nus.edu.sg The development of air- and water-stable cobalt-based catalysts allows for the use of greener solvents like alcohols under mild reaction conditions. csic.es

The production of organosilanes can generate volatile organic compounds (VOCs) and other hazardous byproducts that can pollute the air, water, and soil. dakenchem.com To mitigate this, manufacturers are implementing closed-loop systems to reduce emissions and recycle byproducts. dakenchem.com

Traditional methods for forming Si-N bonds, such as chlorosilane aminolysis, are atom-inefficient and produce significant salt waste. rsc.org A greener alternative is the dehydrogenative coupling of amines and silanes, which produces only hydrogen as a byproduct. rsc.org

The choice of solvents also plays a crucial role in the environmental impact of a synthesis. The use of supercritical fluids like carbon dioxide as a reaction medium is a greener alternative to traditional organic solvents. nih.gov Furthermore, designing chemical products for degradation after their use is a key principle of green chemistry to prevent persistence in the environment. acs.org

The development of biodegradable organosilane compounds is another area of focus to reduce their long-term environmental impact. dakenchem.com Life Cycle Assessment (LCA) is a valuable tool for quantifying and comparing the environmental impacts of different manufacturing processes for silica-based materials. rsc.org

| Green Chemistry Approach | Description | Benefit |

| Earth-Abundant Metal Catalysts | Using catalysts based on metals like iron, cobalt, and nickel instead of platinum. acs.org | Reduces cost and reliance on precious metals. |

| Photocatalysis | Employing light and a photocatalyst to drive the reaction. nus.edu.sg | Can lead to high selectivity and scalability, often under milder conditions. |

| Dehydrogenative Coupling | Forming bonds with the elimination of hydrogen gas. rsc.org | High atom economy, with hydrogen as the only byproduct. |

| Closed-Loop Systems | Recycling byproducts and minimizing emissions. dakenchem.com | Reduces waste and environmental pollution. |

| Green Solvents | Utilizing environmentally benign solvents like water, alcohols, or supercritical fluids. nih.govcsic.es | Reduces the use and release of hazardous organic solvents. |

| Biodegradable Product Design | Designing molecules that will break down into harmless substances after use. dakenchem.comacs.org | Minimizes long-term environmental persistence and impact. |

Structure

3D Structure

Propriétés

IUPAC Name |

trichloro(2-chloroethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl4Si/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPXNJHYVOVLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064156 | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-20-1 | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6233-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006233201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichloro(2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies

Synthesis and Manufacturing Processes

The primary industrial synthesis of 2-chloroethyltrichlorosilane is achieved through the hydrosilylation of vinyl chloride with trichlorosilane (B8805176). google.com This addition reaction is typically catalyzed by platinum-based catalysts. google.com The reaction involves the addition of the Si-H bond of trichlorosilane across the double bond of vinyl chloride.

Another method for its preparation involves the free-radical chlorination of ethyltrichlorosilane (B93397). rsc.org Research has also explored alternative synthetic routes, including the reaction of ethylene (B1197577) with tetrachlorosilane (B154696), although this often leads to a mixture of products. tandfonline.com The choice of manufacturing process often depends on factors such as desired purity, scale of production, and economic viability.

Physical and Chemical Properties

This compound is a liquid at room temperature with a noticeable acrid odor. fluorochem.co.uk Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C2H4Cl4Si |

| Molecular Weight | 197.95 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 152-153 °C |

| Density | 1.42 g/cm³ |

| Refractive Index | 1.4640 |

| Flash Point | 28 °C |

Data sourced from cymitquimica.comfluorochem.co.ukchemicalbook.comguidechem.com

The compound is highly reactive, particularly with water and other protic solvents, undergoing hydrolysis to release hydrogen chloride. cymitquimica.com It is also flammable. gelest.com The thermal decomposition of this compound in the gas phase has been studied and is known to proceed via β-elimination to yield ethylene and tetrachlorosilane, as well as other byproducts. rsc.orgtandfonline.com

Applications in Scientific Research

The bifunctional nature of this compound makes it a valuable tool in various areas of scientific research, particularly in materials science and as a chemical intermediate.

Role in Materials Science

In materials science, this compound is utilized as a precursor for the synthesis of functionalized silicon-based materials. The trichlorosilyl (B107488) group can be hydrolyzed to form polysiloxane networks, while the chloroethyl group provides a handle for further chemical modification. This allows for the creation of materials with tailored surface properties.

For instance, it can be used to introduce chloroethyl groups onto the surface of silica (B1680970) or other substrates, which can then be functionalized with a variety of organic molecules through nucleophilic substitution reactions. This is a common strategy for preparing stationary phases for chromatography or for immobilizing catalysts. Research has also investigated its use in creating highly branched polycarbosilanes, which are precursors for silicon carbide ceramics. ineosopen.org These ceramics are known for their exceptional hardness, high-temperature stability, and chemical inertness. ineosopen.org

Utility as a Chemical Intermediate

The dual reactivity of this compound makes it a versatile intermediate in organic and organometallic synthesis. The chloroethyl group can undergo a range of transformations, such as substitution with amines, thiols, or other nucleophiles, to create a variety of organofunctional silanes. These products can then be used as coupling agents, crosslinkers, or monomers for the synthesis of specialized polymers.

One notable application is in the Friedel-Crafts peralkylation of aromatic compounds. For example, the reaction of benzene (B151609) with an excess of this compound in the presence of aluminum chloride can lead to the formation of hexakis[ω-(trichlorosilyl)alkyl]benzenes. acs.org These molecules, with their multiple reactive Si-Cl bonds, serve as platforms for the synthesis of highly functionalized, star-shaped macromolecules. acs.org Furthermore, research has demonstrated the conversion of the chloroethyl group to a vinyl group, providing a route to vinyltrichlorosilane, another important monomer in silicone chemistry.

Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Condensation Mechanisms of Trichlorosilanes

Role of Catalysts (Acid/Base) and Water Content

The hydrolysis and condensation of trichlorosilanes are significantly influenced by the presence of acid or base catalysts and the amount of water available. unm.eduiastate.edu

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of an OR or OH group attached to the silicon atom. unm.edu This makes the silicon atom more electrophilic and susceptible to attack by water. Studies on the hydrolysis of methylethoxysilanes have shown that under acidic conditions, the rate of hydrolysis increases with the degree of alkyl substitution, which enhances the electron-providing effect. unm.edu

Base-Catalyzed Mechanism: In basic media, hydroxyl or silanolate anions directly attack the silicon atom. unm.edu Base catalysis is generally faster than acid catalysis for the hydrolysis of chlorosilanes. europa.eu For instance, the catalytic constant for hydroxide (B78521) ion-catalyzed hydrolysis is significantly higher than that for hydronium ion-catalyzed hydrolysis. europa.eu The rate of hydrolysis under basic conditions decreases with increased alkyl substitution due to increased electron density on the silicon atom. unm.edu

Water Content: The concentration of water plays a crucial role. Low water-to-silane ratios, especially under acid-catalyzed conditions, tend to produce weakly branched polymeric networks. unm.edu Conversely, high water-to-silane ratios, particularly with base catalysis, lead to the formation of more highly branched, colloidal-like particles. unm.edu

Formation of Silanols and Siloxane Structures

The initial hydrolysis of the Si-Cl bonds in 2-chloroethyltrichlorosilane yields silanol (B1196071) groups (-Si-OH). cymitquimica.comuchicago.edu These silanols are typically unstable and readily undergo condensation reactions to form stable siloxane bonds (-Si-O-Si-). cymitquimica.comineosopen.orgnih.gov

The process begins with the hydrolysis of one, two, or all three chloro groups to form the corresponding silanols. These silanols can then condense with each other or with unreacted chlorosilanes. There are two primary types of condensation reactions:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. unm.edu

Alcohol (or in this case, HCl) Condensation: A silanol group reacts with a chlorosilane to form a siloxane bond and hydrogen chloride.

This step-wise hydrolysis and condensation can lead to the formation of a variety of structures, from linear chains and cyclic compounds to complex, three-dimensional cross-linked networks. researchgate.netsemi.ac.cn The final structure is highly dependent on the reaction conditions, including the catalyst and water content as previously discussed. unm.edu

Gas-Phase Elimination Kinetics and Decomposition Pathways

In the gas phase at elevated temperatures, this compound undergoes thermal decomposition primarily through elimination reactions.

Unimolecular Beta-Elimination Reactions

The primary decomposition route for this compound in the gas phase is a unimolecular beta-elimination reaction. rsc.orglibretexts.org This type of reaction involves the removal of a substituent from the β-position relative to the silicon atom, leading to the formation of a double bond. libretexts.orgscienceinfo.com In this case, it results in the elimination of ethylene (B1197577) and the formation of silicon tetrachloride. rsc.org

Theoretical studies using density functional theory (DFT) have investigated the kinetics of this elimination. researchgate.net These calculations indicate that the polarization of the C-Cl bond is a determining factor in the reaction mechanism. researchgate.net The reaction proceeds through a concerted and slightly asynchronous four-membered cyclic transition state. researchgate.net

Analysis of Decomposition Products and Reaction Schemes

Experimental studies of the gas-phase thermal decomposition of this compound have identified the main products and proposed a reaction scheme. rsc.org The decomposition is not a simple single reaction but involves multiple parallel unimolecular β-eliminations. rsc.org

The primary reaction is the formation of ethylene and silicon tetrachloride: ClCH₂CH₂SiCl₃ → C₂H₄ + SiCl₄ rsc.org

However, other elimination reactions also occur, leading to different products:

Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form vinyltrichlorosilane. rsc.org

Dehydrosilylation: Elimination of trichlorosilane (B8805176) (HSiCl₃) to form vinyl chloride. rsc.org

CICH₂CH₂SiCl₃ → C₂H₄ + SiCl₄ (Major pathway)

CICH₂CH₂SiCl₃ → HCl + CH₂=CHSiCl₃ (Minor pathway) rsc.org

CICH₂CH₂SiCl₃ → HSiCl₃ + CH₂=CHCl (Minor pathway) rsc.org

Kinetic data for the primary elimination reaction has been determined experimentally. rsc.org

| Reaction | Rate Constant (k) Expression | Activation Energy (Ea) | Temperature Range |

|---|---|---|---|

| CICH₂CH₂SiCl₃ → C₂H₄ + SiCl₄ | 1011.26 ± 0.16 exp(-45,500 ± 500/RT) s⁻¹ | 45.5 ± 0.5 kcal/mol | Not specified |

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group in this compound can also undergo nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. gacariyalur.ac.in

The reactivity of the chloroalkyl group in nucleophilic substitution is influenced by the length of the alkyl chain. For instance, in reactions with sodium azide (B81097), the reactivity of α-chlorosubstituted silanes differs from that of γ-chlorosubstituted silanes. researchgate.net While specific studies on the nucleophilic substitution of the chloroethyl group in this compound are not abundant in the provided context, general principles of nucleophilic substitution on alkyl halides apply. gacariyalur.ac.in

Radical Chemistry of Organosilanes Pertinent to this compound

The radical chemistry of organosilanes is a vast and important field, with implications for organic synthesis and materials science. Silyl (B83357) radicals (R₃Si•) are key intermediates in these processes, often generated through the homolytic cleavage of silicon-hydrogen, silicon-halogen, or silicon-silicon bonds. rsc.orgacs.org This section focuses on the radical reactions relevant to this compound, primarily drawing from studies on its gas-phase thermal decomposition.

The initiation of radical reactions often requires energy in the form of heat or light to induce the homolytic fission of a covalent bond, where the two electrons of the bond are distributed evenly between the two resulting fragments. wikipedia.orgpressbooks.pubunacademy.com This process results in the formation of highly reactive species with unpaired electrons known as free radicals. egrassbcollege.ac.inlibretexts.org

A central concept in many radical processes is the radical chain reaction, which consists of three main stages: initiation, propagation, and termination. rutgers.edulibretexts.orgchemistrystudent.com

Initiation: The initial formation of radical species from a non-radical precursor. youtube.comopenstax.org

Propagation: A series of steps where a radical reacts to form a new product and another radical, which continues the chain. libretexts.orgyoutube.com

In the context of this compound (Cl₃SiCH₂CH₂Cl), its radical chemistry is exemplified by its thermal decomposition in the gas phase. Mechanistic studies have shown that this decomposition is not a simple process but involves multiple reaction pathways, including unimolecular β-eliminations that can be understood through radical mechanisms. rsc.org

Research into the gas-phase pyrolysis of this compound has identified the primary products as ethylene and trichlorosilane, alongside other compounds like vinyl chloride and silicon tetrachloride. The formation of these products is explained through a complex mechanism involving both molecular elimination and radical chain processes. rsc.org Theoretical studies have complemented these experimental findings by calculating the activation parameters for the decomposition pathways. researchgate.net

One of the key reactions in the thermal decomposition of this compound is the β-elimination reaction. This can proceed through a four-centered transition state. The initial steps of the decomposition are believed to be unimolecular. rsc.org

The study of the gas-phase reactions of this compound and related compounds, such as 2-chloroethylethyldichlorosilane, has provided valuable data on the kinetics of these decomposition reactions. rsc.org The Arrhenius parameters for the primary elimination reaction of this compound have been determined, offering insight into the energetics of the process. rsc.org

Below is a table summarizing the kinetic data for the gas-phase thermal decomposition of this compound.

| Reaction | Rate Constant (k) expression | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Primary Decomposition | 10¹¹·²⁶ exp(-45,500/RT) | 45.5 ± 0.5 | 1.82 x 10¹¹ |

Data sourced from gas-phase kinetic studies. rsc.org

The radical chemistry of organosilanes also includes their use as reducing agents. For instance, silyl radicals can abstract a halogen atom from an organic halide, generating a carbon-centered radical and a silyl halide. mdpi.com While not specifically detailed for this compound in the context of being a radical initiator for other reactions, the homolytic cleavage of its C-Cl or Si-C bonds under sufficient energetic input would be the basis for such reactivity. The generation of a trichlorosilyl (B107488) radical (•SiCl₃) is a known process and these radicals can participate in various reactions, such as addition to multiple bonds or substitution reactions at an ether oxygen atom. rsc.org

Derivatization and Functionalization Chemistry

Precursor Role in Diverse Organosilicon Compound Synthesis

The trichlorosilyl (B107488) group is highly susceptible to nucleophilic attack, making 2-chloroethyltrichlorosilane an excellent starting material for a variety of other organosilicon compounds. lkouniv.ac.in The primary reactions involve the substitution of the chlorine atoms attached to the silicon.

One of the most fundamental reactions is hydrolysis, where the Si-Cl bonds react with water to form silanols (Si-OH). semanticscholar.org These silanols are often unstable and readily undergo self-condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric or polymeric materials. Controlled hydrolysis can yield specific silanetriols or their condensation products.

Another key derivatization is alcoholysis, where alcohols react with the trichlorosilyl group to replace the chlorine atoms with alkoxy groups (-OR), forming 2-chloroethyltrialkoxysilanes. These alkoxysilanes are generally more stable than their chlorosilane counterparts but remain reactive enough for applications like surface grafting.

Furthermore, this compound can undergo dehydrochlorination under thermal stress. In gas-phase reactions, it has been shown to eliminate a molecule of hydrogen chloride (HCl) to yield trichlorovinylsilane, a valuable monomer in polymer synthesis. rsc.org This transformation converts the saturated ethyl linker into a reactive vinyl group.

| Precursor | Reaction Type | Reagent(s) | Product Class | Example Product |

| This compound | Hydrolysis/Condensation | Water (H₂O) | Polysiloxanes | Poly(2-chloroethylsilsesquioxane) |

| This compound | Alcoholysis | Ethanol (C₂H₅OH) | Alkoxysilanes | 2-Chloroethyltriethoxysilane |

| This compound | Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Alkylsilanes | 2-Chloroethyltrimethylsilane |

| This compound | Thermal Elimination | Heat (Δ) | Vinylsilanes | Trichlorovinylsilane |

Strategies for Functionalization Towards Specific Applications

Functionalization strategies for this compound leverage its bifunctional nature to introduce specific chemical properties for targeted applications. These strategies can be directed at either the silicon center or the terminal chlorine on the ethyl group.

Functionalization at the Silicon Center: The primary strategy for modifying the silicon center involves nucleophilic substitution of the chlorine atoms. As mentioned, hydrolysis and alcoholysis are common methods. Aminolysis, the reaction with primary or secondary amines, results in the formation of silylamines. These reactions are crucial for tuning the reactivity and solubility of the molecule or for preparing precursors for silicon nitride materials.

Functionalization of the Chloroethyl Group: The C-Cl bond in the chloroethyl group is susceptible to nucleophilic substitution, similar to other alkyl halides. This allows for the introduction of a wide array of functional groups after the highly reactive trichlorosilyl group has been stabilized, for example, by converting it to a trialkoxysilyl group. Common nucleophilic substitution reactions include:

Azidation: Reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group (-N₃), which is useful in "click chemistry."

Amination: Reaction with ammonia (B1221849) or amines to introduce primary, secondary, or tertiary amino groups.

Thiolation: Reaction with sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis to introduce a thiol group (-SH), which can bind to noble metal surfaces.

This step-wise functionalization—first at the silicon atom and then at the carbon atom—is a powerful strategy for creating complex organosilane molecules tailored for specific applications, such as coupling agents, surface modifiers, and monomers for hybrid organic-inorganic polymers.

| Reactive Site | Reaction Type | Reagent | Resulting Functional Group |

| -SiCl₃ | Alcoholysis | Methanol (CH₃OH) | Trimethoxysilyl (-Si(OCH₃)₃) |

| -SiCl₃ | Aminolysis | Diethylamine ((C₂H₅)₂NH) | Diethylaminosilyl (-Si(N(C₂H₅)₂)ₓCl₃₋ₓ) |

| -CH₂CH₂Cl | Nucleophilic Substitution | Sodium Azide (NaN₃) | Azidoethyl (-CH₂CH₂N₃) |

| -CH₂CH₂Cl | Nucleophilic Substitution | Ammonia (NH₃) | Aminoethyl (-CH₂CH₂NH₂) |

Grafting of Organosilanes onto Substrate Surfaces

Trichlorosilanes, including this compound, are widely used for the surface modification of materials that possess surface hydroxyl (-OH) groups, such as silica (B1680970), glass, and various metal oxides. nih.govresearchgate.net This process, often leading to the formation of a self-assembled monolayer (SAM), covalently attaches the organosilane to the substrate, altering the surface properties.

The grafting mechanism proceeds in two main steps:

Hydrolysis: The trichlorosilyl group reacts with trace amounts of water present on the substrate surface. This leads to the rapid hydrolysis of one or more Si-Cl bonds to form reactive silanol (B1196071) (Si-OH) intermediates. researchgate.netmdpi.com

Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the substrate surface, forming highly stable siloxane (Si-O-Substrate) covalent bonds and releasing HCl as a byproduct. researchgate.net Additionally, lateral condensation between adjacent hydrolyzed silane (B1218182) molecules can occur, creating a cross-linked polysiloxane network on the surface.

Once this compound is grafted onto a surface, the substrate becomes functionalized with outward-facing chloroethyl groups. This "grafted" layer provides a reactive handle for subsequent chemical modifications, a technique known as surface-initiated polymerization or "grafting from." semanticscholar.org For instance, the terminal chlorine can act as an initiator for atom transfer radical polymerization (ATRP) or be substituted by other functional molecules to tailor the surface for specific applications like biosensors, chromatography, or enhancing biocompatibility. researchgate.netnih.gov

| Substrate | Grafting Method | Resulting Surface | Potential Application |

| Silicon Wafer (with native oxide) | Vapor Deposition | Chloroethyl-terminated surface | Microelectronics, Biosensors |

| Glass Slides | Solution Deposition (in anhydrous toluene) | Chloroethyl-terminated surface | Modified optics, Chromatography plates |

| Metal Oxides (e.g., TiO₂, Al₂O₃) | Solution Deposition | Chloroethyl-terminated surface | Catalysis, Corrosion resistance |

Applications in Advanced Materials Science and Engineering

Production of Silicone Resins and Polymers

2-Chloroethyltrichlorosilane is a key precursor in the synthesis of specialized silicone resins. As a trifunctional silane (B1218182), it contains three hydrolyzable chlorine atoms, which are reactive sites for forming a highly cross-linked, three-dimensional siloxane network. uni-wuppertal.deelkem.com This process is fundamental to the production of silicone resins, which are valued for their thermal stability, dielectric properties, and resistance to oxidation. researchgate.net

The synthesis begins with the hydrolysis of the trichlorosilyl (B107488) group, where the silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) groups, releasing hydrochloric acid as a byproduct. uni-wuppertal.deelkem.com These unstable silanol (B1196071) intermediates rapidly undergo polycondensation, forming stable silicon-oxygen-silicon (siloxane) bridges. nih.gov Because this compound has three reactive sites, this condensation process does not terminate in linear chains but rather propagates into a rigid, cross-linked network, which is the defining characteristic of silicone resins. uni-wuppertal.de The presence of the 2-chloroethyl group is incorporated into the resin structure, imparting specific functionalities and properties to the final material. These functional groups can serve as sites for further chemical reactions, allowing the resin to be grafted onto other polymers or used to introduce specific properties into the material.

The properties of the resulting silicone resin can be tailored by co-hydrolyzing this compound with other organosilanes, such as dichlorodimethylsilane (B41323) (for linear units) or tetrachlorosilane (B154696) (for additional cross-linking). google.comgoogleapis.com This allows for precise control over the resin's molecular weight, cross-link density, and mechanical properties. googleapis.com

| Precursor Type | Example | Functionality | Primary Structure Formed | Resulting Polymer Type |

|---|---|---|---|---|

| Monofunctional | Monochlorotrimethylsilane | 1 | Chain Termination | Used as chain stoppers uni-wuppertal.de |

| Difunctional | Dichlorodimethylsilane | 2 | Linear Chains | Silicone fluids and elastomers uni-wuppertal.de |

| Trifunctional | This compound | 3 | Cross-linked Networks | Silicone Resins uni-wuppertal.de |

| Tetrafunctional | Tetrachlorosilane | 4 | Highly Cross-linked Networks | Used for increasing hardness/density |

Surface Modification and Coating Technologies

The dual reactivity of this compound makes it an effective agent for surface modification. The trichlorosilyl group can form strong, covalent bonds with inorganic substrates containing hydroxyl groups (e.g., glass, silica (B1680970), metal oxides), while the chloroethyl group provides a functional organic interface. gelest.com

The mechanism involves the silane molecule covalently bonding to the inorganic surface of the reinforcement material, creating a new organo-functional surface that is more compatible with the organic polymer matrix. gelest.comresearchgate.net This improved compatibility and covalent linkage across the interface facilitate stress transfer from the polymer matrix to the reinforcement, significantly improving the composite's mechanical properties, such as tensile strength and durability. justia.com This process mitigates the tendency of nanoparticles or fibers to aggregate, ensuring a more uniform dispersion within the polymer matrix. researchgate.net

The interfacial bonding created by this compound is a multi-step process:

Hydrolysis: In the presence of trace moisture on the substrate surface, the three chloro groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. researchgate.net

Condensation: These silanol groups then condense with the hydroxyl (-OH) groups present on the surface of the inorganic substrate (e.g., Si-OH on a glass surface), forming stable, covalent siloxane (Si-O-Substrate) bonds. researchgate.net

Interlayer Formation: Adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane layer on the substrate surface. This robust layer is covalently anchored to the substrate. researchgate.net

Matrix Interaction: The outward-facing 2-chloroethyl groups can then interact with the polymer matrix. This interaction can be physical (e.g., through van der Waals forces and entanglement) or chemical, where the chloro group acts as a reactive site for grafting or reaction with the polymer matrix, for instance, with amine or epoxy functionalities. nih.gov

The characterization of these modified surfaces and interfaces is essential to confirm the success of the silanization process and to understand the resulting surface properties.

| Characterization Technique | Information Provided | Relevance to Silanization |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. nih.gov | Confirms the presence of silicon, carbon, and chlorine on the substrate, verifying the attachment of the silane. |

| Contact Angle Goniometry | Surface wettability and surface free energy. nih.gov | Measures the change in hydrophobicity/hydrophilicity of the surface after modification. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. nih.gov | Evaluates the uniformity and morphology of the deposited silane layer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds and functional groups. researchgate.net | Identifies Si-O-Si and Si-O-Substrate bonds, confirming covalent attachment and polymerization. |

The deposition of a this compound layer onto a substrate fundamentally alters its surface properties, particularly its wettability. mdpi.com Most inorganic substrates like glass and metal oxides are hydrophilic due to the presence of surface hydroxyl groups. After treatment with this compound, the surface becomes covered with a layer of organosiloxane, with the 2-chloroethyl groups oriented outwards.

This organic layer masks the underlying hydrophilic surface, leading to an increase in the water contact angle and a decrease in surface energy, rendering the surface more hydrophobic. nih.gov The degree of hydrophobicity can be controlled by adjusting the reaction conditions to manipulate the density and uniformity of the silane layer. This ability to tune surface wettability is valuable in applications requiring controlled adhesion, anti-fouling properties, or specific liquid-repellent behavior. mdpi.comrsc.org

Precursor for Polyhedral Oligomeric Silsesquioxanes (POSS) Synthesis

This compound is a valuable trifunctional monomer for the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS). gncl.cn POSS are unique, cage-like molecules with a silica-like core and organic functionalities at the corners, representing a bridge between ceramic and organic materials. nih.govvt.edu They are considered some of the smallest possible silica nanoparticles and are used as property-enhancing additives in polymers. nih.gov

The synthesis of POSS from this compound is achieved through a carefully controlled hydrolytic polycondensation reaction. researchgate.net Unlike the conditions used for producing random silicone resins, POSS synthesis requires specific reaction parameters to promote the formation of discrete, well-defined cage structures rather than an extended network. mdpi.com

In this process, this compound (RSiX₃, where R is -CH₂CH₂Cl and X is Cl) is hydrolyzed in a solvent system under controlled stoichiometry of water. The reaction is managed to favor intramolecular condensation, which leads to the formation of the closed cage structure, most commonly the cubic T₈ cage with the formula (RSiO₁.₅)₈. The resulting molecule, (2-Chloroethyl-T₈)-POSS, has a rigid inorganic silica core and eight 2-chloroethyl groups projecting from the corners. These functional groups can then be used for subsequent reactions, allowing the POSS cage to be covalently incorporated into various polymer systems to enhance their thermal, mechanical, and optical properties. gncl.cnnih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Monomer Concentration | High dilution | Favors intramolecular cyclization over intermolecular polymerization, promoting cage formation. |

| Solvent | Mixture of polar/non-polar solvents (e.g., alcohol/acetone) | Controls the solubility of intermediates and influences the reaction pathway. |

| Water Stoichiometry | Slight excess of the stoichiometric requirement (e.g., 1.5 moles H₂O per mole of Si-Cl) | Ensures complete hydrolysis while controlling the rate of condensation. |

| Catalyst | Acid or base catalysts | Directs the condensation mechanism and reaction rate to favor specific cage structures. nih.gov |

| Temperature & Reaction Time | Variable (often room temp. to reflux), long reaction times (days) | Allows for thermodynamic equilibrium to be reached, favoring the formation of stable cage structures. |

Functionalization of POSS Structures

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica core and an outer layer of organic substituents. This hybrid inorganic-organic structure imparts unique properties, making them ideal for creating high-performance materials. nih.gov The functionalization of these POSS structures is key to tailoring their properties for specific applications, and this compound can serve as a reagent in this process.

The trichlorosilyl group of this compound can react with hydroxyl groups on the surface of incompletely condensed POSS cages, or with other reactive sites, to covalently bond the chloroethyl group to the POSS structure. This chloroethyl group can then be further modified. For instance, it can be converted to a vinyl group through dehydrochlorination. This vinyl-functionalized POSS can then be used in various polymerization reactions, such as hydrosilylation, to incorporate the POSS nanocage into polymer matrices. mdpi.comumich.edu This enhances the thermal and mechanical properties of the resulting hybrid materials. nih.gov

The incorporation of POSS into polymers can significantly improve properties such as:

Thermal Stability: The rigid silica core of POSS enhances the heat resistance of the polymer. nih.gov

Mechanical Strength: POSS molecules act as nanoscale reinforcing agents, improving the strength and modulus of the material.

Flammability Resistance: The silicon-oxygen framework of POSS can form a char layer upon combustion, reducing the flammability of the material.

Research has demonstrated the synthesis of various functionalized POSS monomers that can be incorporated into different polymer systems. umich.edu While direct use of this compound for POSS functionalization is a potential pathway, other functionalized silanes are also commonly employed.

Role in Polycarbosilane Synthesis for Ceramic Precursors

This compound is a key monomer in the synthesis of highly branched polycarbosilanes, which serve as precursors for silicon carbide (SiC) ceramics. ineosopen.org SiC ceramics are known for their exceptional properties, including high strength, hardness, and thermal stability, making them suitable for applications in aerospace, automotive, and electronics industries. mdpi.com

The synthesis of polycarbosilanes from this compound often involves a Grignard reaction. ineosopen.org In this process, the chloroethyl group reacts with magnesium to form a Grignard reagent, which then attacks the silicon atom of another monomer, leading to the formation of a carbon-silicon backbone. The trichlorosilyl group provides multiple reaction sites, resulting in a highly branched polymer structure.

The structure of the monomer plays a crucial role in the properties of the resulting polycarbosilane and the final ceramic material. ineosopen.org For instance, using monomers with different alkyl chain lengths can affect the molecular weight and branching of the polymer. The use of this compound, an AB3-type monomer, can lead to dense polymer networks. ineosopen.org

After polymerization, the polycarbosilane is subjected to pyrolysis at high temperatures in an inert atmosphere. During this process, the polymer decomposes, releasing volatile byproducts and converting into a ceramic material, primarily silicon carbide. The ceramic yield, which is the percentage of the initial polymer mass that is converted into ceramic, is a critical parameter. Highly branched polycarbosilanes derived from monomers like this compound can exhibit high ceramic yields. researchgate.net

| Property | Description |

| Monomer Type | AB3 |

| Polymerization Method | Grignard Reaction |

| Resulting Polymer | Highly Branched Polycarbosilane |

| Ceramic Product | Silicon Carbide (SiC) |

| Key Advantage | Potential for high ceramic yield |

Applications in Electronics and Microelectronics

The unique properties of organosilicon compounds, including those derived from this compound, make them attractive for applications in electronics and microelectronics. These materials can be used as surface modifiers, dielectric layers, and encapsulants.

The ability of this compound to form self-assembled monolayers (SAMs) on various substrates is of particular interest. The trichlorosilyl group can react with hydroxylated surfaces, such as silicon wafers, to form a dense, covalently bonded organic layer. The terminal chloroethyl group can then be further functionalized to tailor the surface properties for specific applications. For example, it could be used to attach other molecules for biosensor applications.

Furthermore, polymers derived from organosilanes can exhibit desirable dielectric properties, such as a low dielectric constant and high breakdown strength. This makes them suitable for use as interlayer dielectrics in integrated circuits, helping to reduce signal delay and power consumption. The thermal stability of silicon-based polymers is also a significant advantage in the high-temperature processing steps involved in microelectronics fabrication.

While specific applications of this compound in commercial electronics are not widely documented in publicly available literature, the fundamental chemistry of alkyltrichlorosilanes as surface modifiers is well-established. researchgate.net

Biological and Medicinal Applications of Organosilicon Compounds

The broader class of organosilicon compounds has garnered significant interest for various biological and medicinal applications. nih.govacs.org The incorporation of silicon into organic molecules can lead to enhanced biological activity and improved pharmacological properties. researchgate.net

Organosilicon compounds are being explored in several areas of medicine, including:

Drug Delivery: Silicon-containing nanoparticles, such as mesoporous silica nanoparticles, are being investigated as carriers for targeted drug delivery. nih.govlongdom.org Their porous structure can be loaded with therapeutic agents, and their surface can be functionalized to target specific cells or tissues.

Bioimaging: Organosilicon-based fluorescent probes and contrast agents are being developed for various imaging modalities. nih.gov The unique photophysical properties of some organosilicon compounds make them suitable for these applications.

Inhibitor Design: The distinct chemical properties of silicon-containing functional groups are being utilized to design potent and selective enzyme inhibitors. acs.org

It is important to note that while the field of medicinal organosilicon chemistry is expanding, the direct biological or medicinal application of this compound itself is not established. However, the principles of using organosilicon compounds to create biocompatible and bioactive materials provide a context for potential future research and development. The ability to functionalize surfaces with silanes could be relevant for creating biocompatible coatings on medical implants or for developing biosensors.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation of Derivatives

The thermal decomposition of 2-chloroethyltrichlorosilane primarily proceeds via an elimination reaction to produce derivatives such as vinyltrichlorosilane. Spectroscopic methods are essential for identifying and characterizing these products.

Infrared (IR) Spectroscopy is used to identify functional groups. For vinyltrichlorosilane, characteristic absorption bands corresponding to the C=C stretch of the vinyl group and the Si-Cl bonds are prominent.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the derivatives. The electron ionization mass spectrum of vinyltrichlorosilane shows a characteristic pattern of peaks corresponding to the parent molecular ion and its subsequent fragmentation, which is influenced by the isotopic abundance of chlorine. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H, ¹³C, and ²⁹Si NMR, is a powerful tool for the structural analysis of organosilicon compounds. researchgate.net For derivatives of this compound, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.

| Technique | Observation | Reference |

|---|---|---|

| Mass Spectrometry (m/z) | Top peaks at 133, 135, 125 | nih.gov |

| Infrared (IR) Spectroscopy | Sadtler Research Laboratories IR grating collection: Spectrum No. 15312 | nih.gov |

Kinetic Studies of Chemical Reactions and Decomposition Processes

Kinetic studies of this compound focus primarily on its gas-phase thermal decomposition. The principal reaction is a unimolecular β-elimination, yielding ethylene (B1197577) and tetrachlorosilane (B154696). A secondary, less favorable pathway involves the elimination of hydrogen chloride to form vinyltrichlorosilane.

ClCH₂CH₂SiCl₃ → CH₂=CH₂ + SiCl₄

Theoretical studies have calculated the activation energy for this pathway to be approximately 51.71 kcal/mol. tandfonline.com The rate of decomposition is highly dependent on temperature, with significant conversion occurring at temperatures above 300°C. le.ac.uk The kinetics of chlorosilane reactions are often studied in flow systems or static reactors, with product concentrations monitored by techniques like gas chromatography. osti.govresearchgate.net

| Compound | Temperature Range (°C) | Arrhenius Equation | Reference |

|---|---|---|---|

| 2-Chloroethyldiethylchlorosilane | 298 - 352 | log₁₀(k/s⁻¹) = (11.75 ± 0.25) - (43,400 ± 600) / (2.303RT) | le.ac.uk |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides indispensable tools for investigating the behavior of this compound at a molecular level, offering insights that are often inaccessible through experimental methods alone.

Ab initio and DFT methods are used to map the potential energy surfaces of reactions involving this compound, particularly its thermal decomposition. tandfonline.com These calculations can identify transition states and intermediates, elucidating the step-by-step mechanism of chemical transformations.

For this compound, theoretical studies have investigated three potential decomposition pathways:

Formation of ethylene and tetrachlorosilane.

Formation of vinyltrichlorosilane and hydrogen chloride.

Formation of chloroethylene and trichlorosilane (B8805176).

Calculations using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (specifically B3LYP) have shown that the formation of ethylene and tetrachlorosilane (Pathway 1) has the lowest activation energy barrier, making it the most favorable decomposition route. tandfonline.com This finding is consistent with experimental observations. These computational approaches are also vital for studying the stability of the Si-C bond against cleavage under various conditions. rsc.orgresearchgate.net

While specific molecular dynamics (MD) simulations for this compound are not widely published, the methodology is well-established for other organosilicon molecules. nih.govmdpi.com MD simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes, conformational changes, and interactions.

The development of an accurate force field is the first critical step. A force field is a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. For organosilanes, force fields must accurately represent bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). MD simulations are then carried out using software like GROMACS or LAMMPS, integrating Newton's equations of motion for each atom. nih.govmdpi.com Such simulations could be used to study the behavior of this compound in different solvent environments or its interaction with surfaces, which is relevant for applications in materials science.

A key strength of computational chemistry is its ability to predict reactivity and calculate kinetic parameters. Using the geometries and vibrational frequencies of reactants and transition states obtained from DFT or ab initio calculations, Transition State Theory (TST) can be employed to calculate reaction rate constants. acs.orgscience.gov

For the decomposition of this compound, computational studies have predicted the activation energy (Ea), or barrier height, for the different pathways. The B3LYP/6-31G//HF/6-31G level of theory, for instance, provides results that are in good agreement with experimental data for related elimination reactions. tandfonline.com These calculations confirm that the β-elimination to form ethylene and tetrachlorosilane is kinetically favored over other potential decomposition or isomerization reactions. tandfonline.com

| Decomposition Pathway | Products | Calculated Barrier Height (kcal/mol) at B3LYP/6-31G//HF/6-31G | Reference |

|---|---|---|---|

| Pathway 1 | Ethylene + Tetrachlorosilane | 51.71 | tandfonline.com |

| Pathway 2 | Vinyltrichlorosilane + Hydrogen Chloride | 85.38 | tandfonline.com |

| Pathway 3 | Chloroethylene + Trichlorosilane | 53.74 | tandfonline.com |

Future Directions and Emerging Research Areas in 2 Chloroethyltrichlorosilane Chemistry

Innovations in Sustainable Organosilicon Chemistry

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. researchgate.netresearchgate.net For organosilicon compounds like 2-chloroethyltrichlorosilane, this translates to developing more sustainable synthesis routes and fully understanding the life cycle of the products derived from them.

Current industrial chlorine chemistry, while enabling the production of a vast array of chemical products including polymers, is under scrutiny for its environmental footprint. nih.gov However, from a sustainability perspective, chlorine chemistry can be part of a circular economy, as chlorine is produced from abundant sodium chloride, and by-products like hydrogen chloride are often utilized commercially. nih.govresearchgate.net Future research is focused on optimizing these processes to be more eco-friendly.

Key areas of innovation in the sustainable chemistry of this compound include:

Catalytic and Energy-Efficient Synthesis: Moving away from stoichiometric reactions towards catalytic processes can significantly reduce waste and energy consumption. researchgate.net Research into novel catalysts for the direct synthesis of functionalized chlorosilanes could offer more sustainable production pathways.

Alternative Solvents and Reaction Conditions: The exploration of greener solvents, or ideally solvent-free reaction conditions, is a core principle of green chemistry. nih.gov Applying techniques like microwave-assisted synthesis could lead to faster, more energy-efficient production of this compound derivatives. nih.gov

Life Cycle Assessment (LCA): A crucial aspect of sustainability is the comprehensive evaluation of the environmental impact of a chemical throughout its entire life cycle, from production to end-of-life. icca-chem.orgsecure-platform.com Future research will likely involve detailed LCAs for materials derived from this compound to identify environmental hotspots and guide the development of more sustainable alternatives. rsc.orgmdpi.comamericanchemistry.com This is particularly important for chlorinated compounds to ensure their environmental persistence and potential for bioaccumulation are well understood and mitigated.

| Sustainability Approach | Potential Application to this compound Chemistry | Anticipated Benefits |

| Green Catalysis | Development of catalysts for direct, selective synthesis. | Reduced energy consumption, higher atom economy, minimized by-products. |

| Alternative Reaction Media | Use of supercritical fluids or solvent-free conditions for derivatization. | Elimination of hazardous organic solvents, easier product separation. |

| Life Cycle Assessment (LCA) | Cradle-to-grave analysis of polymers and materials derived from this compound. | Identification of environmental impacts for targeted process improvement. icca-chem.org |

| Waste Valorization | Finding applications for by-products from synthesis and processing. | Contribution to a circular economy, reduction of industrial waste. |

Development of Novel Organosilicon Materials with Tailored Properties

The dual reactivity of this compound makes it an ideal monomer for the synthesis of advanced organosilicon materials with precisely controlled properties. The trichlorosilyl (B107488) group can undergo hydrolysis and condensation to form a stable, inorganic siloxane (Si-O-Si) backbone, while the chloroethyl group provides a site for introducing a wide range of organic functionalities.

One of the most promising areas of research is the use of this compound in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) . iipseries.orgresearchgate.net These are nanoscale, cage-like molecules with an inner inorganic silica (B1680970) core and an outer layer of organic groups. researchgate.net By using this compound as a precursor, POSS cages with reactive chloroethyl groups can be synthesized. These functionalized POSS nanoparticles can then be incorporated into polymer matrices to create hybrid materials with significantly enhanced thermal stability, mechanical strength, and oxidation resistance. mdpi.com

Furthermore, this compound is a key building block for:

Functional Polymers: The chloroethyl group can be readily converted to other functional groups (e.g., amino, epoxy, vinyl) through nucleophilic substitution reactions. This allows for the synthesis of a diverse range of functional silane (B1218182) monomers that can be polymerized or co-polymerized to create materials for specific applications, such as specialty adhesives, sealants, and coatings. gelest.com

Advanced Coatings and Thin Films: The ability of this compound to form silsesquioxanes is being explored for the creation of advanced coatings. gelest.com These can be converted into silicon dioxide (SiO₂) films through thermal or UV treatment, offering applications in microelectronics and as protective layers. Additionally, its derivatives are used to create hydrophobic and abrasion-resistant thin films via chemical vapor deposition (CVD). osti.gov

| Material Type | Precursor Role of this compound | Tailored Properties and Applications |

| Hybrid POSS-Polymer Nanocomposites | Forms functional POSS cages with reactive chloroethyl groups. | Enhanced thermal stability, mechanical strength, flame retardancy. mdpi.com |

| Functional Silicone Polymers | Serves as a monomer after conversion of the chloroethyl group. | Tailored adhesion, chemical resistance, and surface properties for coatings and sealants. |

| Ceramic Coatings | Forms silsesquioxanes that can be converted to SiO₂ films. gelest.com | High-purity dielectric layers in microelectronics, protective coatings. |

| Hydrophobic Surface Modifiers | Direct application or as a precursor for other functional silanes. | Water-repellent coatings for glass, metals, and polymers. osti.gov |

Integration of Organosilicon Chemistry with Interdisciplinary Fields

The unique properties of organosilicon materials are enabling significant advancements in a variety of interdisciplinary fields, most notably in biomedicine and materials science. The biocompatibility and tunable surface chemistry of silicon-based materials make them highly attractive for medical applications.

This compound, as a precursor to functionalized organosilca materials, is poised to play a significant role in these areas:

Biomedical Device Surface Modification: The surfaces of medical implants and devices must be carefully engineered to ensure biocompatibility and prevent adverse reactions such as thrombosis or bacterial infection. mdpi.comslideshare.net Organosilane coatings derived from precursors like this compound can be used to modify the surface of materials like titanium and stainless steel. researchgate.netnih.gov The chloroethyl group can be functionalized with biocompatible polymers (e.g., polyethylene (B3416737) glycol) or antimicrobial agents to improve device performance and safety. website-files.com

Drug Delivery Systems: Biodegradable organosilica nanoparticles are being investigated as carriers for targeted drug delivery. nih.gov These systems can be designed to release their payload in response to specific stimuli within the body, such as changes in pH. nih.gov The versatility of this compound allows for the creation of organosilica structures where therapeutic agents can be attached via the functionalized ethyl group, offering a promising platform for advanced cancer therapy and other treatments. zmsilane.comnih.govresearchgate.net

Catalysis: The ability to immobilize catalytic species onto a solid support is a key area of research in green chemistry. The functional group on this compound can be used to covalently bond homogeneous catalysts to a silica support, combining the high activity and selectivity of the catalyst with the ease of separation of a heterogeneous system.

Addressing Current Challenges in Organosilane Synthesis and Application

Despite its versatility, the synthesis and large-scale application of this compound and other chlorosilanes present several challenges that are the focus of ongoing research.

By-product Management: The synthesis of chlorosilanes typically generates hydrogen chloride (HCl) as a by-product. While HCl has industrial uses, its corrosive nature requires specialized handling and equipment. Furthermore, side reactions can lead to the formation of polymeric silane by-products, which can be hazardous. researchgate.netelsevierpure.com Research is aimed at developing more selective reaction pathways that minimize the formation of unwanted by-products and implementing efficient methods for their capture and valorization.

Process Optimization and Scalability: Transitioning a chemical synthesis from the laboratory to large-scale industrial production is a significant challenge. biosynth.com For this compound, this involves optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and purity while ensuring process safety and economic viability. The development of continuous flow reactors, as opposed to batch processing, is a promising avenue for improving the efficiency and safety of large-scale production. uk-cpi.com

Reaction Selectivity: The presence of multiple reactive sites in this compound can lead to a lack of selectivity in subsequent reactions. For example, controlling the degree of hydrolysis and condensation of the trichlorosilyl group to obtain specific silsesquioxane structures can be difficult. mdpi.com Future research will focus on developing more precise synthetic methods, potentially using protective group strategies or highly selective catalysts, to achieve better control over the final material architecture.

| Challenge | Current Research Focus | Desired Outcome |

| Hazardous By-products (e.g., HCl, polymeric silanes) | Development of highly selective catalysts and reaction pathways. elsevierpure.com | Minimized waste generation, improved process safety. |

| Large-Scale Production | Optimization of reaction kinetics and thermodynamics; transition to continuous flow processes. biosynth.com | Increased efficiency, reduced production costs, enhanced safety. |

| Control of Reactivity and Selectivity | Use of advanced catalysts and protective group chemistry. mdpi.com | Precise control over polymer architecture and material properties. |

| Moisture Sensitivity | Development of robust handling protocols and moisture-scavenging systems. | Improved product consistency and shelf-life. |

Q & A

Basic Research Questions

Q. What are the recommended methods for the safe synthesis of 2-chloroethyltrichlorosilane in laboratory settings?

- Methodological Answer : Synthesis should involve controlled chlorination of ethyltrichlorosilane under inert atmospheres (e.g., nitrogen or argon) to minimize hydrolysis. Use glass reactors with reflux condensers and ensure stoichiometric control of chlorine gas to avoid over-chlorination. Safety measures include wearing fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and using fume hoods to prevent inhalation of toxic vapors . Post-synthesis, purify via fractional distillation under reduced pressure to isolate the product from byproducts like hydrogen chloride .

Q. How should researchers handle and store this compound to prevent degradation or hazardous reactions?

- Methodological Answer : Store in airtight, corrosion-resistant containers (e.g., PTFE-lined glass) under inert gas (argon) to prevent moisture ingress, as hydrolysis generates HCl and silanols . Maintain storage temperatures below 25°C in dry, ventilated areas. Avoid contact with incompatible materials such as alcohols, amines, or water . Regularly inspect containers for leaks and use secondary containment trays to mitigate spill risks .

Q. What personal protective equipment (PPE) is essential when working with this compound?

- Methodological Answer : Use full-face respirators with ABEK-type cartridges (EN 14387 standard) to protect against vapors. Wear fluorinated rubber gloves (tested per EN 374) and full-body chemical-resistant suits. Eye protection requires tight-fitting goggles and face shields. Conduct PPE compatibility tests using manufacturer guidelines to ensure material integrity during prolonged exposure .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under varying environmental conditions?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect trace impurities (e.g., residual ethyltrichlorosilane or chlorinated byproducts) with a DB-5MS column and helium carrier gas .

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm structural integrity and identify silanol degradation products .

- Karl Fischer Titration : Quantify moisture content (critical for stability assessment) with a detection limit of 1 ppm .

Q. How can researchers resolve contradictions in reported decomposition products of this compound under thermal stress?

- Methodological Answer : Discrepancies in decomposition products (e.g., HCl vs. phosgene) arise from reaction conditions. To address this:

- Controlled Thermal Studies : Perform thermogravimetric analysis (TGA) coupled with FTIR to monitor real-time gas evolution under varying oxygen levels .

- Comparative Kinetic Modeling : Use density functional theory (DFT) to predict decomposition pathways and validate experimentally via GC-MS .

- Peer-Data Reconciliation : Cross-reference findings with databases like NIST Chemistry WebBook to identify outliers due to impurities or measurement artifacts .

Q. What experimental strategies mitigate side reactions during the functionalization of this compound in organosilicon synthesis?

- Methodological Answer :

- Solvent Selection : Use anhydrous toluene or hexane to minimize hydrolysis. Pre-dry solvents over molecular sieves .

- Catalytic Optimization : Introduce Lewis acid catalysts (e.g., FeCl) to enhance regioselectivity in alkylation reactions .

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust reagent addition rates dynamically .

Q. How does the electrophilic reactivity of this compound compare to structurally similar chlorosilanes in nucleophilic substitution reactions?

- Methodological Answer :

- Comparative Kinetic Studies : Measure reaction rates with standardized nucleophiles (e.g., sodium methoxide) in THF at 25°C. Use NMR to quantify substitution products .

- Steric and Electronic Analysis : Apply Hammett plots to correlate substituent effects (e.g., chloroethyl vs. methyl groups) on reactivity. Computational modeling (e.g., Gaussian software) can predict charge distribution and transition states .

Data and Safety Compliance

Q. What protocols ensure accurate toxicity profiling of this compound in biomedical research?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cell lines to assess acute cytotoxicity (EC via MTT assay) and genotoxicity (Comet assay) .

- Environmental Impact Studies : Deploy OECD Test Guideline 301B for biodegradability assessment in simulated wastewater .

- Regulatory Cross-Checking : Align data with EPA DSSTox and IARC monographs to ensure compliance with global safety standards .

Q. How can researchers validate conflicting reports on the hydrolytic stability of this compound in aqueous systems?

- Methodological Answer :

- pH-Dependent Studies : Conduct hydrolysis experiments across pH 3–10, monitoring HCl release via ion chromatography .

- Isotopic Labeling : Use -labeled water to trace oxygen incorporation into silanol products via GC-IRMS .

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identifying methodological variations (e.g., agitation speed, temperature) that affect outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.